molecular formula C18H19F3N2O B4370594 6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4370594
M. Wt: 336.4 g/mol
InChI Key: OXKDUPXWMSXBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine (abbreviated as A-967,079) is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the function of a specific type of ion channel in the nervous system. This ion channel, known as the voltage-gated sodium channel Nav1.7, is involved in the transmission of pain signals in the body. A-967,079 has been shown to selectively block Nav1.7, making it a valuable tool for investigating the role of this channel in pain sensation.

Mechanism of Action

6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine selectively blocks Nav1.7 by binding to a specific site on the channel. This prevents the channel from opening in response to electrical signals, thereby reducing the transmission of pain signals in the body.
Biochemical and physiological effects:
Studies have shown that this compound can reduce pain sensation in animal models. In addition, the compound has been shown to have a low potential for producing side effects, making it a promising tool for investigating the role of Nav1.7 in pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine in lab experiments is its selectivity for Nav1.7. This allows researchers to study the effects of this channel specifically, without interfering with other channels that may be involved in pain sensation. However, one limitation of using this compound is that it is not effective in all animal models, and may not be effective in humans.

Future Directions

There are several potential future directions for research involving 6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine. One area of interest is the development of new compounds that are even more selective for Nav1.7, and that may have greater potential as therapeutic agents for pain disorders. In addition, further research is needed to fully understand the role of Nav1.7 in pain sensation, and to identify other channels and molecules that may be involved in this process.

Scientific Research Applications

6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has been used extensively in scientific research to investigate the role of Nav1.7 in pain sensation. Studies have shown that Nav1.7 is involved in the transmission of pain signals in the body, and that mutations in the gene encoding this channel can lead to various pain disorders. This compound has been used to selectively block Nav1.7 in animal models, allowing researchers to study the effects of this channel on pain sensation.

Properties

IUPAC Name

6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O/c1-9-15-13(18(19,20)21)5-14(22-16(15)24-23-9)17-6-10-2-11(7-17)4-12(3-10)8-17/h5,10-12H,2-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKDUPXWMSXBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 2
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 3
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 4
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 5
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 6
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

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